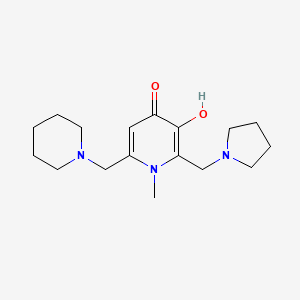

![molecular formula C10H13N3S B603310 N1-(benzo[d]isothiazol-3-yl)propane-1,3-diamine CAS No. 907597-01-7](/img/structure/B603310.png)

N1-(benzo[d]isothiazol-3-yl)propane-1,3-diamine

説明

“N1-(benzo[d]isothiazol-3-yl)propane-1,3-diamine” is a chemical compound with the molecular formula C10H13N3S . It has a molecular weight of 207.30 .

Synthesis Analysis

The synthesis of this compound involves the reaction of 3-Chlorobenzo[d]isothiazole with propane-1,3-diamine . The reaction mixture is heated at 80℃ for 3 hours, then cooled to room temperature, poured into water, and extracted with ethyl acetate . The organic extract is dried over anhydrous sodium sulfate, filtered, and the filtrate is concentrated under reduced pressure to yield the compound as a yellow solid .Molecular Structure Analysis

The molecular structure of this compound includes a benzisothiazole ring attached to a propane-1,3-diamine moiety . The 1H NMR spectrum shows signals corresponding to the protons in the benzisothiazole ring and the propane-1,3-diamine moiety .Chemical Reactions Analysis

In one reported reaction, “N1-(benzo[d]isothiazol-3-yl)propane-1,3-diamine” was combined with 4’-methoxy-biphenyl-4-carboxaldehyde in 1,2-dichloroethane . The mixture was treated with sodium triacetoxyborohydride and acetic acid, and stirred at room temperature overnight . The reaction was quenched by addition of saturated aqueous sodium bicarbonate solution, and the crude product was extracted with ethyl acetate . The resulting residue was purified by column chromatography to yield a light yellow foam .Physical And Chemical Properties Analysis

The compound is a yellow solid . The boiling point and other physical properties are not specified in the available resources.科学的研究の応用

Antimicrobial Applications

The compound has been used in the synthesis of pseudo-saccharine amines derivatives, which have been tested for their antibacterial activity . These derivatives were found to be effective against Escherichia coli , Streptococcus aureus , and Bacillus subtilis strains . The minimum inhibitory concentration (MIC) of the compound was found to range from 4.6 to 16.1 μM .

Anti-inflammatory Applications

The compound has been used in the synthesis of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives . These derivatives have been evaluated for their anti-inflammatory activity . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .

Inhibitors of Serine Proteases

Compounds harbouring the saccharine nucleus, which is the main core of several compounds including “N1-(benzo[d]isothiazol-3-yl)propane-1,3-diamine”, are known as inhibitors of serine proteases .

Inhibitors of Cathepsin G Proteinase

The saccharine nucleus, which is the main core of several compounds including “N1-(benzo[d]isothiazol-3-yl)propane-1,3-diamine”, is known to inhibit cathepsin G proteinase .

α1a and α1c Adrenergic Receptor Antagonists

Compounds harbouring the saccharine nucleus, which is the main core of several compounds including “N1-(benzo[d]isothiazol-3-yl)propane-1,3-diamine”, are known as α1a and α1c adrenergic receptor antagonists .

Human Mast Cell Tryptase Inhibitors

The saccharine nucleus, which is the main core of several compounds including “N1-(benzo[d]isothiazol-3-yl)propane-1,3-diamine”, is known to inhibit human mast cell tryptase .

Safety and Hazards

特性

IUPAC Name |

N'-(1,2-benzothiazol-3-yl)propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3S/c11-6-3-7-12-10-8-4-1-2-5-9(8)14-13-10/h1-2,4-5H,3,6-7,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRVDRAICPPGXKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2)NCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{4-hydroxy-2-imino-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-1-yl}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B603227.png)

![N-(6-methoxypyridin-3-yl)-3-(2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanamide](/img/structure/B603228.png)

![3-(2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B603230.png)

![4,6-dimethyl-2-oxo-N-[2-(pyrimidin-2-ylamino)ethyl]-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B603232.png)

![Phenyl[({[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetyl)amino]acetic acid](/img/structure/B603237.png)

![1-(2-methoxyethyl)-4,6-dimethyl-N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B603238.png)

![6-hydroxy-2-(propan-2-ylidene)-7-{[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl}-1-benzofuran-3(2H)-one](/img/structure/B603239.png)

![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide](/img/structure/B603240.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B603241.png)

![3-hydroxy-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-(morpholin-4-ylmethyl)-4H-pyran-4-one](/img/structure/B603244.png)

![N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide](/img/structure/B603245.png)

![4,6-dimethyl-2-oxo-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B603248.png)